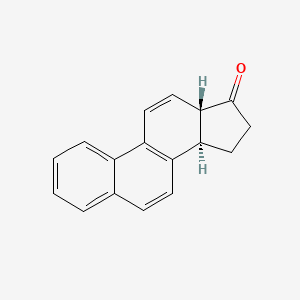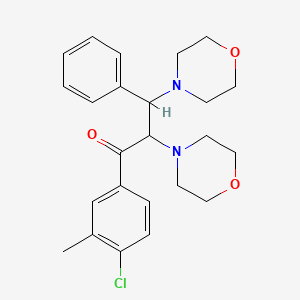
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a chloro-substituted aromatic ring, a morpholine moiety, and a phenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenyl and phenylpropanone derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chloro-3-methylphenyl with phenylpropanone under specific conditions.
Chemical Reactions Analysis
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and nanocomposites.
Chemical Research: It serves as a valuable intermediate in organic synthesis and is used in various chemical reactions to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can be compared with similar compounds such as:
4-Chloro-3-methylphenyl methacrylate: This compound shares the chloro and methyl substituents on the aromatic ring but differs in its overall structure and applications.
4-Chloro-3-methylmethcathinone:
Properties
CAS No. |
6284-71-5 |
|---|---|
Molecular Formula |
C24H29ClN2O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C24H29ClN2O3/c1-18-17-20(7-8-21(18)25)24(28)23(27-11-15-30-16-12-27)22(19-5-3-2-4-6-19)26-9-13-29-14-10-26/h2-8,17,22-23H,9-16H2,1H3 |
InChI Key |
ZIMMQXHOWGZONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


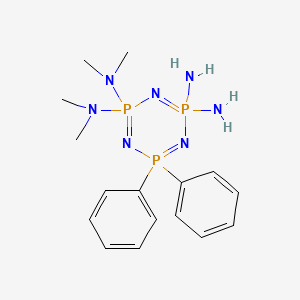
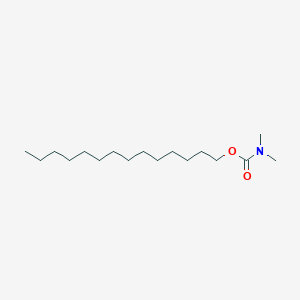
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
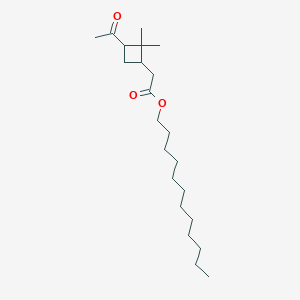
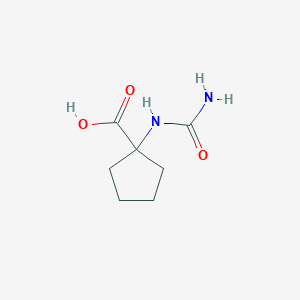
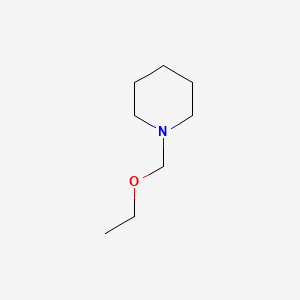

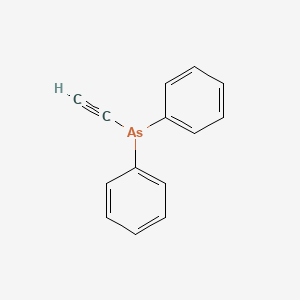
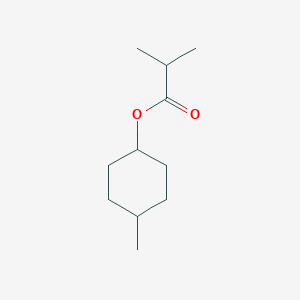
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

